Cas no 922806-37-9 (N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-yl)methylacetamide)

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-yl)methylacetamide structure
922806-37-9 structure
Product Name:N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-yl)methylacetamide
CAS No:922806-37-9
MF:C27H23N3O2S
MW:453.555424928665
CID:6010536
PubChem ID:40996079
Update Time:2025-05-18

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-yl)methylacetamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-yl)methylacetamide
    • N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-naphthalen-1-yl-N-(pyridin-3-ylmethyl)acetamide
    • N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide
    • CHEMBL5004373
    • N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-(naphthalen-1-yl)-N-[(pyridin-3-yl)methyl]acetamide
    • F2515-2507
    • 922806-37-9
    • AKOS024655838
    • Inchi: 1S/C27H23N3O2S/c1-18-12-13-23(32-2)25-26(18)33-27(29-25)30(17-19-7-6-14-28-16-19)24(31)15-21-10-5-9-20-8-3-4-11-22(20)21/h3-14,16H,15,17H2,1-2H3
    • InChI Key: VWQAEPGCUCUJED-UHFFFAOYSA-N
    • SMILES: C(N(C1=NC2=C(OC)C=CC(C)=C2S1)CC1=CC=CN=C1)(=O)CC1=C2C(C=CC=C2)=CC=C1

Computed Properties

  • Exact Mass: 453.15109816g/mol
  • Monoisotopic Mass: 453.15109816g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 6
  • Complexity: 663
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.7
  • Topological Polar Surface Area: 83.6Ų

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-yl)methylacetamide Pricemore >>

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N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-yl)methylacetamide Related Literature

Additional information on N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-yl)methylacetamide

Introduction to N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-yl)methylacetamide (CAS No. 922806-37-9)

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-yl)methylacetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 922806-37-9, represents a confluence of structural complexity and potential biological activity, making it a subject of intense research interest. The molecular architecture of this compound incorporates several key pharmacophoric elements, including a benzothiazole moiety, a naphthalene ring system, and a pyridine substituent, which are known to contribute to its unique chemical properties and biological interactions.

The benzothiazole core is a well-documented scaffold in medicinal chemistry, renowned for its versatility in drug design. Its presence in this compound not only imparts stability to the molecule but also opens up possibilities for various interactions with biological targets. Specifically, the 4-methoxy and 7-methyl substituents on the benzothiazole ring are strategically positioned to modulate electronic and steric properties, thereby influencing the compound's reactivity and binding affinity. These modifications are often employed to fine-tune pharmacokinetic profiles and enhance target specificity.

The naphthalene ring system appended to the benzothiazole moiety via an amide linkage introduces additional layers of complexity. Naphthalene derivatives are frequently explored in medicinal chemistry due to their ability to engage in hydrophobic interactions and π-stacking with biological targets. In this context, the naphthalenyl group in N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-yl)methylacetamide likely contributes to the compound's solubility and binding characteristics, making it a promising candidate for further development.

The presence of a pyridine substituent at the amide nitrogen further enriches the structural diversity of this compound. Pyridine derivatives are ubiquitous in pharmaceuticals due to their ability to form hydrogen bonds and coordinate with metal ions, which can be crucial for achieving high affinity and selectivity in biological assays. The specific positioning of the pyridine group at the C-terminal end of the molecule suggests that it may play a pivotal role in modulating interactions with biological targets, potentially enhancing binding affinity or altering pharmacokinetic properties.

In recent years, there has been growing interest in developing small molecules that can modulate neural pathways associated with neurological disorders. The unique combination of pharmacophores in N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-yl)methylacetamide positions it as a potential candidate for investigating its effects on neurotransmitter systems. Preliminary studies have suggested that compounds with similar structural motifs may interact with receptors or enzymes involved in synaptic transmission, making them attractive for further exploration.

The synthesis of this compound involves multiple steps that require careful optimization to ensure high yield and purity. The introduction of the benzothiazole core typically involves cyclization reactions between appropriate precursors under controlled conditions. Subsequent functionalization steps, such as methylation and ethylation at specific positions on the benzothiazole ring, require precise regioselective methodologies to avoid unwanted side reactions. The coupling of the naphthalenyl group via an amide bond necessitates conditions that promote amide formation while maintaining structural integrity.

The incorporation of the pyridine substituent at the amide nitrogen is another critical step that demands attention to reaction conditions and protecting group strategies. This step often involves nucleophilic substitution or condensation reactions that must be carefully controlled to prevent over-functionalization or degradation of the molecule. Advances in synthetic methodologies have enabled more efficient and scalable approaches for constructing complex molecules like N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-(naphthalen-1-y l)-N-(pyridin -3 -y l)methylacetamide.

In terms of physicochemical properties, N-(4-methoxy -7 -methyl -1 ,3 -benzothiazol -2 -y l) -2 -(naphthalen -1 -y l) -N -(pyridin -3 -y l)methylacetamide exhibits characteristics that make it suitable for further development as a pharmaceutical agent. Its molecular weight and solubility profile suggest potential oral bioavailability if optimized appropriately. Additionally ,the presence of multiple hydrogen bond donors and acceptors enhances its likelihood of interacting with biological targets through non-covalent interactions.

The potential applications of this compound extend beyond traditional pharmaceutical uses .For instance ,it may find utility as an intermediate in synthesizing more complex molecules or as a tool compound for studying enzyme mechanisms .The structural features present in this molecule also make it attractive for exploring novel therapeutic strategies targeting neurological disorders where modulation of synaptic transmission is implicated.

Ethical considerations are paramount when conducting research involving novel compounds like N-(4-methoxy -7 -methyl -1 ,3 -benzothiazol -2 -y l) -2 -(naphthalen -1 -y l) -N -(pyridin -3 y l)methylacetamide .Researchers must adhere strictly to guidelines designed to protect human subjects while ensuring scientific integrity .Collaborative efforts between chemists ,biologists ,and clinicians will be essential in translating laboratory findings into tangible benefits for patients affected by neurological disorders .

The future prospects for this compound appear promising given its unique structural features and potential biological activities .Further research is needed to elucidate its mechanism(s) of action ,optimize synthetic routes ,and evaluate its safety profile .As our understanding grows about how small molecules interact with biological systems ,compounds like N-(4 methoxy 7 methyl 1 3 benzothiazol 2 yl) 2 (naphthalen 1 yl) N (pyridin 3 yl)methylacetamide will continue playing an important role in advancing therapeutic interventions against neurological diseases .

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